molecular formula C15H16N2O3S B6578198 N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide CAS No. 330190-41-5

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

Cat. No.: B6578198
CAS No.: 330190-41-5
M. Wt: 304.4 g/mol
InChI Key: QXLKHYAIEHTQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5,6,7-tetrahydro-1-benzothiophen core substituted with a carbamoyl group at position 3, a methyl group at position 5, and a furan-2-carboxamide moiety. The carbamoyl group enhances hydrogen-bonding capacity, while the methyl group introduces steric effects and modulates lipophilicity. The furan-2-carboxamide contributes to π-π interactions and electronic polarization .

Properties

IUPAC Name

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-8-4-5-11-9(7-8)12(13(16)18)15(21-11)17-14(19)10-3-2-6-20-10/h2-3,6,8H,4-5,7H2,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLKHYAIEHTQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves multiple steps starting from available precursors. The general synthetic route includes:

  • Formation of the Benzothiophene Core : Cyclization reactions are employed to construct the benzothiophene structure.
  • Introduction of Functional Groups : The carbamoyl and furan-2-carboxamide moieties are introduced through selective functionalization reactions.

The compound's molecular structure can be represented as follows:

C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Properties

Recent studies indicate that derivatives of benzothiophene compounds exhibit cytostatic effects against various cancer cell lines. For instance, azomethine derivatives related to this compound have shown promising results in inhibiting cell proliferation in vitro, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory activity of similar compounds. The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

Antitubercular Activity

The compound has also been evaluated for its potential antitubercular properties. Preliminary findings suggest that it may inhibit the growth of Mycobacterium tuberculosis, although further studies are required to elucidate its mechanism of action and efficacy .

Case Studies

  • Study on Cytotoxicity : A study conducted on various benzothiophene derivatives demonstrated that modifications in the structure significantly influenced their cytotoxic activity against human cancer cell lines. The study reported IC50 values indicating effective inhibition at micromolar concentrations .
  • Inflammation Model : In an experimental model of inflammation, the compound exhibited a reduction in edema and inflammatory markers when administered to test subjects, supporting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key factors influencing activity include:

Structural Feature Effect on Activity
Presence of furan ringEnhances binding affinity to biological targets
Substituents on benzothiopheneModulate potency and selectivity against specific pathways

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Key Substituents Electronic Effects
Target Compound 3-carbamoyl, 5-methyl, furan-2-carboxamide Carbamoyl (electron-withdrawing), methyl (electron-donating), furan (polarizable)
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide 3-carbamoyl, 6-methyl, 3-(2-chlorophenyl)-isoxazole Chlorophenyl (strong electron-withdrawing), isoxazole (polarizable)
5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide 3-cyano, 6-methyl, 5-bromo-furan Cyano (strong electron-withdrawing), bromo (electron-withdrawing)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide 3-cyano, furan-2-carboxamide Cyano (electron-withdrawing), furan (polarizable)
N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide Dichlorophenyl, sulfone, thiophene-carboxamide Dichlorophenyl (electron-withdrawing), sulfone (polar)

Key Observations :

  • The carbamoyl group in the target compound provides moderate electron-withdrawing effects and hydrogen-bonding capacity, contrasting with the stronger electron-withdrawing cyano group in .
  • Bromo and chlorophenyl substituents () enhance lipophilicity but reduce solubility compared to the target compound’s methyl and carbamoyl groups.

Physicochemical Properties

Property Target Compound (Inferred) N-(3-cyano-...) 5-Bromo-... N-(3-Carbamoyl-6-methyl-...)
Molecular Weight ~290 (estimated) 272.32 ~350 (estimated) ~380 (estimated)
logP ~2.5 2.95 ~3.8 ~3.2
H-Bond Donors 2 (carbamoyl NH₂) 1 1 2 (carbamoyl NH₂)
H-Bond Acceptors 4 4 5 5
Polar Surface Area ~90 Ų 48.68 Ų ~100 Ų ~110 Ų

Key Observations :

  • Bromo-substituted derivatives () exhibit higher logP values, suggesting reduced aqueous solubility.

Structural Conformations and Interactions

  • Crystal Structure Insights : In related benzothiophen derivatives (e.g., ), the tetrahydrobenzothiophen ring adopts a chair-like conformation , with substituents influencing dihedral angles between aromatic systems. The carbamoyl group in the target compound may form intramolecular N–H⋯O hydrogen bonds (as seen in ), stabilizing its conformation .
  • π-π Interactions : The furan-2-carboxamide in the target compound participates in weaker π-π stacking compared to chlorophenyl or dichlorophenyl substituents in analogs (), which exhibit stronger aromatic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.